2-Bromo-5-(difluoromethoxy)pyridine
Overview
Description
2-Bromo-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO. It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a difluoromethoxy group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a synthetic intermediate and is often used in the synthesis of more complex molecules .
Mode of Action
As a synthetic intermediate, its primary role is likely in the formation of other compounds rather than having a direct biological effect .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in the laboratory setting for the synthesis of other compounds .
Action Environment
The action of 2-Bromo-5-(difluoromethoxy)pyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific protein targets, altering their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported at high doses, indicating the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(difluoromethoxy)pyridine can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-hydroxypyridine with sodium chlorodifluoroacetate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 20 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and ligands are typically used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a difluoromethoxy group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group at the fourth position.
2-Bromo-5-fluoropyridine: Contains a fluorine atom at the fifth position.
Uniqueness
2-Bromo-5-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKSHJJKXWPSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630810 | |
Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-14-7 | |
Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845827-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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